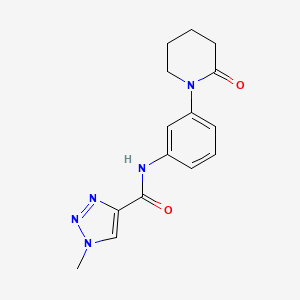

1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-19-10-13(17-18-19)15(22)16-11-5-4-6-12(9-11)20-8-3-2-7-14(20)21/h4-6,9-10H,2-3,7-8H2,1H3,(H,16,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVAZQIZNRZJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction, which involves the cycloaddition of an azide and an alkyne.

Introduction of the Piperidinyl Group: The piperidinyl group can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.

Carboxamide Formation: The carboxamide group is formed by reacting the triazole derivative with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds similar to 1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide exhibit potent anticancer activity. For instance, studies involving derivatives of 1,3,4-oxadiazoles have shown significant inhibition of cancer cell lines such as OVCAR-8 and NCI-H40, with percent growth inhibitions reaching up to 86% . The mechanism of action is often attributed to the compound's ability to interfere with cellular signaling pathways critical for tumor growth.

Antitubercular Properties

The compound has also been investigated for its antitubercular potential. A study highlighted the synthesis of various derivatives that displayed activity against Mycobacterium tuberculosis. The electronic density distribution across the compound's molecular structure was found to be crucial for its inhibitory effects on bacterial growth . This suggests that similar triazole derivatives could be developed as novel antitubercular agents.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Researchers have focused on modifying the triazole and carboxamide functionalities to enhance efficacy and reduce toxicity. For example, variations in substituents on the phenyl ring have been shown to significantly affect biological activity .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent methodologies include microwave-assisted synthesis and solvent-free reactions which have improved efficiency and reduced environmental impact . The development of derivatives with modified piperidine rings has also been explored to enhance biological activity against specific targets.

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound is critical for its application as a therapeutic agent. Studies on absorption, distribution, metabolism, excretion, and toxicity (ADMET) are ongoing to better understand how modifications to the chemical structure influence these properties. Preliminary data suggest favorable absorption characteristics with low toxicity profiles in vitro .

Case Study 1: Anticancer Efficacy

A specific derivative of the compound was tested against multiple cancer cell lines using MTT assays. Results indicated that it achieved IC50 values lower than those of established chemotherapeutics in several cases. This highlights the potential for further development into a clinical candidate .

Case Study 2: Antitubercular Activity

Another study focused on a series of oxadiazole derivatives related to the compound showed promising results against resistant strains of Mycobacterium tuberculosis. The compounds were evaluated for their minimum inhibitory concentrations (MIC), demonstrating significant activity that warrants further investigation into their mechanisms .

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s key structural differentiators include:

- 1-methyl-1H-1,2,3-triazole core : Common in anticonvulsants and kinase inhibitors.

- 2-oxopiperidin-1-yl substituent : A cyclic amide group that may enhance solubility and binding affinity to neurological targets.

- Carboxamide linker : Facilitates hydrogen bonding with biological targets.

Table 1: Structural Comparison with Analogous Compounds

Pharmacological and Physicochemical Properties

- Antiepileptic Activity : RFM and Rufinamide demonstrate efficacy in seizure models due to triazole-mediated modulation of sodium channels . The target compound lacks direct evidence but shares the triazole-carboxamide scaffold linked to a lipophilic group (2-oxopiperidin-1-yl), which may enhance blood-brain barrier penetration.

- Enzyme Inhibition: MKA027 and related triazole-carboxamides inhibit macrophage migration inhibitory factor (MIF) tautomerase activity (IC₅₀ values in µM range) . The 2-oxopiperidin-1-yl group in the target compound could mimic cyclic amide moieties in known MIF inhibitors.

- Anticancer Potential: 5-amino-triazole-4-carboxamides () show antiproliferative activity against renal and CNS cancers, suggesting that substitution at the triazole 5-position and aryl groups critically influence activity . The target compound’s unmodified triazole may limit similar efficacy but could be optimized.

- Physicochemical Data : Analogous compounds (e.g., 3-(cyclopropylmethyl)-4-hydroxy-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide) exhibit melting points of 226.9–229.0°C and moderate solubility in DMSO, consistent with carboxamide derivatives .

Biological Activity

1-Methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound belongs to the class of 1,2,3-triazoles, which are known for their significant biological properties. The structural formula can be represented as follows:

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit promising anticancer properties. A study highlighted the synthesis of various triazole derivatives, showing that they inhibit cancer cell proliferation effectively. For instance, derivatives demonstrated IC50 values in the low micromolar range against several cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .

Table 1: Anticancer Activity of Related Triazole Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 1.1 | Thymidylate synthase inhibition |

| Compound B | HCT-116 | 2.6 | Induction of apoptosis |

| Compound C | HepG2 | 1.4 | Cell cycle arrest |

The mechanism of action for these compounds often involves the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis. This inhibition leads to apoptosis and cell cycle arrest, making these compounds potential candidates for further development in cancer therapy .

Antimicrobial Activity

In addition to anticancer effects, triazole derivatives have shown significant antimicrobial activity against various pathogens. Studies have reported effective inhibition against Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Triazole Compounds

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 32 μg/mL |

| Compound E | S. aureus | 16 μg/mL |

The antimicrobial action is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

Several case studies have explored the biological activity of triazole-containing compounds:

- Study on Anticancer Properties : In a comparative study, a series of triazole derivatives were synthesized and tested against various cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than traditional chemotherapeutics such as doxorubicin .

- Antimicrobial Efficacy Evaluation : A recent evaluation demonstrated that specific triazole derivatives effectively inhibited the growth of resistant strains of bacteria, showcasing their potential in overcoming antibiotic resistance .

Q & A

Q. Optimization Tips :

- Temperature Control : Maintain 60–80°C during CuAAC to accelerate reaction rates without side products .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate high-purity product (>95%) .

Q. Table 1: Representative Reaction Conditions for Analogous Triazoles

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| CuAAC | CuSO₄·5H₂O, sodium ascorbate, RT, 12 h | 82–93 | |

| Substitution | K₂CO₃, DMSO, 80°C, 6 h | 75–90 | |

| Methylation | CH₃I, NaH, THF, 0°C → RT, 2 h | 85–92 |

Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Answer:

Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) resolve substituent patterns (e.g., methyl group at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .

- X-ray Crystallography : SHELXL/SHELXS refine crystal structures, especially for resolving steric effects from the 2-oxopiperidinyl group. Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .

Q. Table 2: Structural Data for Analogous Triazoles

| Compound Feature | NMR Shift (δ, ppm) | MS [M+H]⁺ | Crystallographic R-factor | Reference |

|---|---|---|---|---|

| Triazole C-H | 8.1–8.3 (s, 1H) | 432.91 | 0.042 | |

| 2-Oxopiperidinyl C=O | 170.5 (¹³C) | — | 0.039 |

How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this triazole derivative against specific biological targets?

Answer:

Methodological Framework :

Analog Synthesis : Systematically vary substituents (e.g., replace 2-oxopiperidinyl with morpholino or pyridyl groups) to assess impact on activity .

In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to correlate lipophilicity (logP) with permeability .

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and affinity trends .

Case Study :

In a study on similar triazoles, replacing a methoxy group with fluorine increased antimicrobial activity by 10-fold, highlighting electronegativity’s role in target interaction .

What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies, especially given its complex substituents?

Answer:

Challenges :

- Flexible Substituents : The 2-oxopiperidinyl group may adopt multiple conformations, complicating crystal packing.

- Solvent Trapping : Polar solvents (e.g., DMF) can co-crystallize, reducing diffraction quality.

Q. Solutions :

Q. Table 3: Crystallization Conditions for Triazole Derivatives

| Solvent System | Crystal Quality | Resolution (Å) | Reference |

|---|---|---|---|

| Ethyl acetate/hexane | Prismatic | 1.2 | |

| DMF/water | Needle-like | 1.8 |

How should discrepancies between computational predictions and experimental data on this compound’s binding affinities be addressed?

Answer:

Root Causes :

- Implicit Solvent Models : Overlook explicit water-mediated interactions.

- Protein Flexibility : Rigid docking ignores side-chain rearrangements.

Q. Resolution Strategies :

MD Simulations : Run 100-ns molecular dynamics (AMBER) to sample conformational states .

Binding Assays : Use surface plasmon resonance (SPR) to measure kinetic parameters (kₐ, k𝒹) and validate docking poses .

Data Triangulation : Cross-check IC₅₀ values from enzyme assays with cellular viability data (e.g., MTT assays) .

Example :

A triazole analog showed a predicted K𝒹 of 12 nM via docking but exhibited 85 nM in SPR. MD simulations revealed a solvent-exposed binding pocket not modeled initially .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.